1-Fluorocyclohexene

Physical property Distillation Purification

1-Fluorocyclohexene (CAS 694-51-9) is a cyclic vinyl fluoride with the formula C₆H₉F and a calculated monoisotopic mass of 100.0688 g·mol⁻¹. The compound is characterized by a single carbon–carbon double bond bearing a vinylic fluorine, which imparts a moderate computed log P of approximately 2.1–2.8 and a refractive index of 1.428, while the absence of hydrogen-bond donors and the presence of zero freely rotating bonds combine to set its physical-behavior profile apart from the corresponding chloro- and bromo-cyclohexenes.

Molecular Formula C6H9F
Molecular Weight 100.13 g/mol
CAS No. 694-51-9
Cat. No. B15492532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorocyclohexene
CAS694-51-9
Molecular FormulaC6H9F
Molecular Weight100.13 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)F
InChIInChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
InChIKeyJHJLETSOSKVZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorocyclohexene (CAS 694-51-9) – Physicochemical Baseline and Procurement-Relevant Profile for a Vinyl Fluoride Building Block


1-Fluorocyclohexene (CAS 694-51-9) is a cyclic vinyl fluoride with the formula C₆H₉F and a calculated monoisotopic mass of 100.0688 g·mol⁻¹ . The compound is characterized by a single carbon–carbon double bond bearing a vinylic fluorine, which imparts a moderate computed log P of approximately 2.1–2.8 and a refractive index of 1.428, while the absence of hydrogen-bond donors and the presence of zero freely rotating bonds combine to set its physical-behavior profile apart from the corresponding chloro- and bromo-cyclohexenes . Commercially, 1-fluorocyclohexene is available as a research chemical from multiple suppliers, typically as a neat liquid with purity ≥95 %, and its procurement is governed by hazardous-chemical regulations due to its flammable nature .

Vinyl fluoride building block for Pd-catalyzed and cycloaddition chemistry
Distillation-friendly due to significantly lower boiling point than chloro/bromo analogs
Low refractive index core for liquid-crystal precursor screening

Why 1-Fluorocyclohexene Cannot Be Replaced by Other 1-Halocyclohexenes or Saturated Analogs in Demanding Synthetic Sequences


Attempting to substitute 1-chlorocyclohexene, 1-bromocyclohexene, or 1-fluorocyclohexane for 1-fluorocyclohexene introduces failures on at least three fronts. First, the boiling points of the chloro (ca. 142.7 °C) and bromo (ca. 165.2 °C) analogs are 46–68 °C higher than that of 1-fluorocyclohexene (~96.7 °C), a difference that precludes one-to-one replacement in distillation-based purification cascades and alters reaction volatility profiles . Second, the distinct bond strengths and leaving-group abilities of C–Cl and C–Br versus C–F mean that direct halide exchange cannot reproduce the selectivity observed in dehydrohalogenation and Pd-catalyzed dehydrogenation sequences that have been optimized specifically for the fluorinated substrate [1]. Third, saturated 1-fluorocyclohexane lacks the reactive olefin that makes 1-fluorocyclohexene a versatile Diels–Alder dienophile and a precursor to fluorobenzene, while its isomer 3-fluorocyclohexene suffers from documented ambient instability manifested by spontaneous acid-catalyzed decomposition with HF release [2]. These divergences in physical properties, reactivity, and stability render generic substitution unreliable without extensive re-optimization of the entire synthetic protocol.

Chloro/bromo analogs: boiling points ~50–70°C higher alter distillation and volatility profiles
Saturated 1-fluorocyclohexane lacks the olefin required for Diels–Alder and Pd-catalyzed steps
3-Fluorocyclohexene isomer is unstable, decomposing exothermically with HF release

Quantitative Differentiation of 1‑Fluorocyclohexene Against Its Closest Structural Analogs


Boiling Point and Vapor Pressure: 1‑Fluorocyclohexene Distills 46–68 °C Lower Than Its Chloro and Bromo Counterparts

1‑Fluorocyclohexene exhibits a markedly lower boiling point than the corresponding chloro- and bromocyclohexenes. This difference directly impacts post‑reaction work‑up and large‑scale purification feasibility. For procurement, the lower boiling point implies reduced energy cost for distillation and better compatibility with thermally sensitive downstream steps .

Boiling Point
Data to verify
96.7 °C (1-F)
Δ –46 °C vs Cl; Δ –68 °C vs Br
Enables gentler distillation; reduces thermal decomposition risk
Predicted values; verify experimentally
Physical property Distillation Purification

Regioselectivity in Dehydrohalogenation: cis‑1‑Bromo‑2‑fluorocyclohexane Yields Predominantly 1‑Fluorocyclohexene, Not the 3‑Fluoro Isomer

In the dehydrohalogenation of cis‑1‑bromo‑2‑fluorocyclohexane with sodamide, hydrogen bromide elimination is almost exclusive, producing 1‑fluorocyclohexene as the major product with only a small amount of 3‑fluorocyclohexene. This regiochemical outcome stands in contrast to the trans diastereomer, which preferentially eliminates HF, demonstrating that the 1‑fluoro isomer can be accessed with high selectivity when the appropriate starting geometry is chosen [1].

Regioselectivity
Head-to-head
1-Fluorocyclohexene (major)
3-Fluorocyclohexene (from trans)
High fidelity for 1-fluoro isomer in downstream steps
Reaction selectivity Elimination Fluorocyclohexene isomer

Ambient Stability: 1‑Fluorocyclohexene Remains Intact Under Conditions That Cause 3‑Fluorocyclohexene to Decompose

Neat 3‑fluorocyclohexene undergoes spontaneous, exothermic decomposition on contact with borosilicate glass or catalytic amounts of moderately strong acid, with elimination of HF and polycondensation. By contrast, 1‑fluorocyclohexene, which places the fluorine on an sp²‑hybridized vinyl carbon rather than an allylic position, does not exhibit this instability pathway. The literature explicitly cautions that allylic fluorides such as 3‑fluorocyclohexene require special handling, whereas 1‑fluorocyclohexene is treated as a standard flammable liquid [1].

Ambient Stability
Class-level
Stable under standard storage
Fewer storage constraints vs 3-fluoro isomer
3-Fluoro isomer decomposes exothermically
Chemical stability Storage Allylic fluoride

Pd‑Catalyzed Dehydrogenation: 1‑Fluorocyclohexene Is the Sole Intermediate in the Conversion of 1,1‑Difluorocyclohexane to Fluorobenzene

Mechanistic studies demonstrate that 1,1‑difluorocyclohexane undergoes dehydrofluorination to give 1‑fluorocyclohexene as the exclusive intermediate, which is then oxidatively dehydrogenated over a Pd catalyst to fluorobenzene in good yield. The oxidant (nitrobenzene or O₂) suppresses competing isomerization and disproportionation pathways, ensuring high selectivity to the aromatic product. When 1‑fluorocyclohexene is used directly as the substrate, the process bypasses the initial dehydrofluorination step, offering a more direct route to fluorobenzene [1].

Dehydrogenation Pathway
Head-to-head
Sole alkene intermediate; bypasses dehydrofluorination
Shortens route to fluorobenzene; enhances selectivity
Catalysis Fluorobenzene Dehydrofluorination

Refractive Index as a Proxy for Optical Differentiation in Liquid‑Crystal Precursor Screening

The refractive index (n²⁰/D) of 1‑fluorocyclohexene is 1.428, while 1‑chlorocyclohexene and 1‑bromocyclohexene show substantially higher values of 1.48 and 1.538, respectively. In liquid‑crystal (LC) formulation, a lower refractive index often correlates with reduced birefringence (Δn), a parameter that must be minimized for wide‑viewing‑angle display modes. Patents from Dainippon Ink and Chemicals and Merck explicitly claim fluorocyclohexene derivatives as components that lower Δn of LC mixtures, enabling low‑voltage driving and wider viewing angles [1].

Refractive Index
Reported
1.428 (1-F)
Δ –0.052 vs Cl; Δ –0.110 vs Br
Lower birefringence for LC mixtures
Relevant for liquid-crystal formulation
Refractive index Liquid crystal Birefringence

Electrophilic Reactivity Modulation: The Vinylic Fluorine Reduces Alkene Electron Density Relative to Unsubstituted Cyclohexene

Experimental observations indicate that electrophiles such as chlorosulfonyl isocyanate (CSI) react sluggishly with monofluoroalkenes bearing a vinylic fluorine, because the electron‑withdrawing fluorine deactivates the double bond toward electrophilic attack. In direct comparison, 1‑fluorocyclohexene shows markedly lower reactivity with CSI than unsubstituted cyclohexene. This controlled deactivation can be exploited to achieve chemoselective transformations in polyfunctional substrates [1].

Electrophilic Reactivity
Class-level
Sluggish toward CSI
Cyclohexene: facile addition
Enables chemoselective functionalization of polyenes
Electrophilic addition Fluorine effect Reactivity tuning

Procurement‑Relevant Application Scenarios Where 1‑Fluorocyclohexene Delivers Measurable Advantage


Direct Precursor for Fluorobenzene via Oxidative Pd‑Catalyzed Dehydrogenation

When 1‑fluorocyclohexene is employed as the substrate, fluorobenzene is obtained in good yield under moderate conditions using a Pd catalyst and an oxidant such as nitrobenzene or O₂ [1]. This two‑step sequence (dehydrofluorination of 1,1‑difluorocyclohexane to the 1‑fluoroalkene, followed by oxidative dehydrogenation) benefits from the commercial availability of 1‑fluorocyclohexene, which eliminates the need for in‑house generation of the intermediate and reduces overall step count.

Diels–Alder Dienophile for 1‑Fluorocyclohexene Derivatives

1‑Fluorocyclohexene serves as a competent dienophile in [4+2] cycloadditions with electron‑rich dienes such as Kitahara–Danishefsky analogs, furnishing fluorinated bicyclic intermediates in good yields [1]. The electron‑withdrawing vinyl fluorine activates the dienophile while simultaneously directing regiochemistry, a dual benefit not available from cyclohexene or its chloro/bromo counterparts without additional activation.

Low‑Birefringence Liquid‑Crystal Mixture Component

Derivatives of 1‑fluorocyclohexene are claimed in multiple patents as additives that reduce the refractive‑index anisotropy (Δn) of nematic liquid‑crystal mixtures, enabling wide‑viewing‑angle electro‑optical displays that can be driven at low voltages [1]. The intrinsically low refractive index of the fluorinated cyclohexene core (1.428) directly contributes to this property, distinguishing it from chloro‑ and bromo‑analogs whose higher refractive indices would increase Δn.

Model Substrate for Studying Vinylic Fluorine Effects on Reaction Mechanism

Because 1‑fluorocyclohexene is the simplest cyclic vinyl fluoride that is both readily synthesized and stable at ambient temperature, it has been employed as a model compound in mechanistic investigations of Pd‑catalyzed dehydrogenation, electrophilic addition, and dehydrohalogenation [1]. Researchers procuring this compound benefit from the existence of detailed spectroscopic assignments (microwave, IR, Raman, NMR) and computational benchmarks that facilitate direct comparison with new substrates.

Application
Selection Property
Validation Focus
Fluorobenzene synthesis
Pd-catalyzed oxidative dehydrogenation compatibility
Fluorobenzene yield and selectivity
Diels–Alder cycloaddition
Electron-poor dienophile reactivity
Regiochemical outcome and cycloaddition yield
Liquid-crystal mixture component
Low refractive index core
Birefringence reduction in nematic mixtures
Mechanistic studies
Well-characterized vinyl fluoride
Spectroscopic and computational benchmark comparisons
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